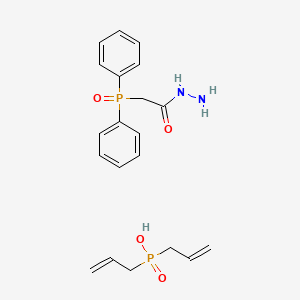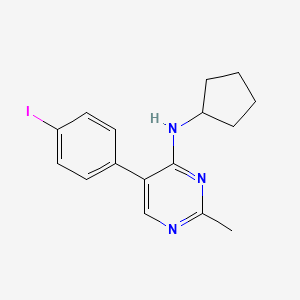
(S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a carbamoyl group, and a tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Amino Acid Derivative: The amino acid derivative is coupled to the pyrrolidine ring using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Formation of the Tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of protective groups and purification techniques such as chromatography and crystallization are essential to obtain the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbamoyl groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), primary amines, thiols
Major Products
Oxidation: Formation of oxo derivatives
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted carbamoyl derivatives
科学研究应用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of (S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways. Additionally, it can interact with receptors to elicit a biological response, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in organic synthesis.
Allylamine: An unsaturated amine with applications in polymer synthesis and pharmaceuticals.
Uniqueness
(S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its complex structure, which combines a pyrrolidine ring, a carbamoyl group, and a tert-butyl ester. This combination imparts specific chemical properties and biological activities that are distinct from simpler amines and carbamoyl compounds.
属性
分子式 |
C16H29N3O4 |
|---|---|
分子量 |
327.42 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O4/c1-10(2)9-11(13(17)20)18-14(21)12-7-6-8-19(12)15(22)23-16(3,4)5/h10-12H,6-9H2,1-5H3,(H2,17,20)(H,18,21)/t11-,12-/m0/s1 |
InChI 键 |
MHRWBEAFWMWWNV-RYUDHWBXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


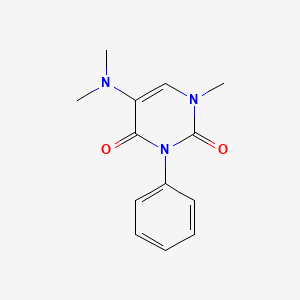
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
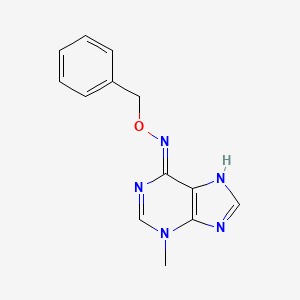
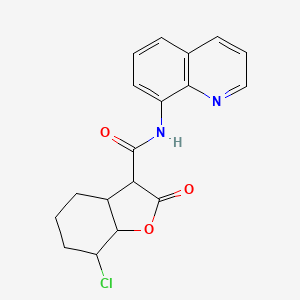
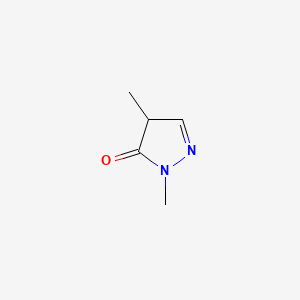
![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide](/img/structure/B15214618.png)
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)

